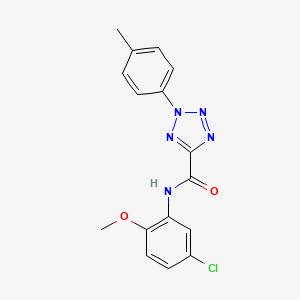

N-(5-chloro-2-methoxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Description

N-(5-Chloro-2-methoxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a carboxamide group linked to a 5-chloro-2-methoxyphenyl moiety and a para-tolyl (p-tolyl) group.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(4-methylphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O2/c1-10-3-6-12(7-4-10)22-20-15(19-21-22)16(23)18-13-9-11(17)5-8-14(13)24-2/h3-9H,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOCZFBHEHADTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound belongs to the tetrazole class, characterized by a five-membered ring containing four nitrogen atoms. The specific structure of this compound contributes to its unique biological properties. The synthesis typically involves the reaction of appropriate aryl amines with tetrazole derivatives under controlled conditions .

Biological Activity Overview

This compound exhibits a range of biological activities:

- Anticancer Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Table 1: Anticancer Activity of this compound

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 | |

| Candida albicans | 15 |

Case Studies

-

Anticancer Efficacy :

A study conducted on mice bearing sarcoma 180 demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent . -

Infection Control :

Clinical evaluations highlighted the compound's effectiveness in reducing bacterial load in infected wounds, showcasing its potential utility in infection management protocols .

Scientific Research Applications

Antimicrobial Activity

Tetrazole derivatives, including N-(5-chloro-2-methoxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, have been studied for their antimicrobial properties. Research indicates that various substituted tetrazoles exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Case Study: Antimicrobial Screening

A study evaluated a series of tetrazole derivatives for their antimicrobial activity, revealing that certain substitutions enhance efficacy against specific bacterial strains. The structure-activity relationship (SAR) analysis demonstrated that the introduction of different aryl groups significantly influenced the antimicrobial potency .

Anti-inflammatory Properties

The anti-inflammatory potential of tetrazole derivatives has been extensively documented. Compounds like this compound may exhibit these properties through mechanisms similar to established non-steroidal anti-inflammatory drugs (NSAIDs).

Research Findings

In vivo studies using carrageenan-induced paw edema models have shown that certain tetrazole derivatives possess anti-inflammatory activity comparable to standard treatments like diclofenac sodium . These findings suggest that such compounds could be developed into new anti-inflammatory agents.

Hypoglycemic Activity

Recent investigations have highlighted the potential of tetrazole-containing compounds as hypoglycemic agents. Some derivatives have been identified as selective inhibitors of sodium-glucose cotransporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys.

Case Study: SGLT2 Inhibition

In a study involving oral glucose tolerance tests (OGTT) in mice, specific tetrazole derivatives showed superior glucose-lowering effects compared to established drugs like dapagliflozin. This suggests their potential application in managing diabetes .

Anticancer Activity

The anticancer properties of tetrazoles are also under investigation, with several studies indicating their ability to inhibit tumor growth and induce apoptosis in cancer cells. The molecular mechanisms often involve the modulation of cell signaling pathways related to cancer progression.

Research Insights

Compounds similar to this compound have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Neuroprotective Effects

Emerging research points to the neuroprotective properties of certain tetrazole derivatives. This application is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress and inflammation play critical roles.

Experimental Evidence

Studies have demonstrated that specific tetrazole compounds can protect neuronal cells from oxidative damage, indicating their potential use in treating disorders like Alzheimer's disease .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several pharmacologically active molecules. Key comparisons include:

Key Structural Differences :

- Tetrazole vs.

- Substituent Positioning: The 5-chloro-2-methoxyphenyl group in the target compound contrasts with PQ401’s quinoline-urea linkage, which confers distinct steric and electronic profiles for receptor interactions .

Research Findings and Data

Inhibition Efficacy (Hypothetical Data Based on Analogues)

| Compound | Target Enzyme/Receptor | IC₅₀ (µM) | Reference |

|---|---|---|---|

| PQ401 | IGF-1R | 0.12 | |

| Dasatinib derivative (thiazole-based) | BCR-ABL kinase | 0.003 | |

| Pyrazole-carbohydrazide (hypothetical) | Fungal CYP51 | 5.8 |

Note: The target tetrazole’s activity remains unquantified in the provided evidence, but its structural features align with kinase or protease inhibition mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted carboxamides with nitriles or through multi-step protocols involving tetrazole ring formation. For example, tetrazole derivatives are often synthesized using 1,3-dipolar cycloaddition between azides and nitriles under thermal or catalytic conditions . A similar approach involves coupling 5-chloro-2-methoxyaniline with pre-functionalized tetrazole intermediates, followed by purification via column chromatography . Key reagents include NaN₃, ZnCl₂, or Cu-catalyzed systems for regioselective tetrazole formation.

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- X-ray crystallography provides definitive proof of molecular geometry, as demonstrated for structurally related sulfonamide derivatives .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies substituent positions, with aromatic protons in the 6.5–8.5 ppm range and methoxy groups at ~3.8 ppm .

- High-resolution mass spectrometry (HRMS) confirms molecular weight within ±2 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in tetrazole synthesis?

- Methodological Answer :

- Catalyst screening : Cu(I) or Ru-based catalysts enhance regioselectivity for 1,5-disubstituted tetrazoles over 1,4-isomers .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- Kinetic studies : Monitoring via in-situ FTIR or HPLC helps identify rate-limiting steps, such as azide intermediate formation .

Q. How do researchers evaluate the biological activity of this compound, and what are common contradictions in such studies?

- Methodological Answer :

- In vitro assays : Antimicrobial activity is tested via broth microdilution (MIC determination) against Gram-positive/negative strains, with results compared to reference drugs like ampicillin . Antioxidant potential is assessed via DPPH radical scavenging assays .

- Contradictions : Discrepancies in IC₅₀ values may arise from variations in bacterial strains, solvent polarity (e.g., DMSO vs. ethanol), or pH-dependent solubility . Replicate experiments under standardized conditions are critical for validation.

Q. What strategies resolve contradictory spectral data during structural characterization?

- Methodological Answer :

- Dynamic NMR : Resolves overlapping signals caused by rotational isomerism (e.g., hindered rotation in tetrazole-amide bonds) by analyzing temperature-dependent spectra .

- Crystallographic refinement : For ambiguous NOE or COSY correlations, single-crystal X-ray data can clarify bond angles and torsional conformations .

- Hybrid techniques : Pairing LC-MS with IR spectroscopy helps distinguish tautomeric forms (e.g., tetrazole vs. imine configurations) .

Q. How are computational methods applied to predict reactivity and binding interactions of this compound?

- Methodological Answer :

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in electrophilic substitution reactions using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., bacterial enzymes), guided by crystallographic data from related sulfonamides .

- MD simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories in explicit solvent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.